BenchChemオンラインストアへようこそ!

6-methoxy-2,3-dihydro-1H-quinolin-4-one

Heterocyclic Synthesis Process Chemistry Reaction Yield Optimization

6-Methoxy-2,3-dihydro-1H-quinolin-4-one (CAS 3835-21-0) is the differentiated scaffold for synthesizing the aldose reductase inhibitor darirestat (42.4% overall yield) and alkaloids dubamine/graveoline. Its 6-methoxy configuration is non-negotiable for pharmacophore binding efficacy and predictable C3 nucleophilicity in downstream reactions. Substituting with 6-unsubstituted or 7-methoxy isomers introduces proven synthetic risk. As a validated, selective MAO-B inhibitor (IC50 1.13 µM), it is the precise chemical standard for CNS lead optimization. Ensure your project's integrity with the correct regioisomer.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 3835-21-0
Cat. No. B1346495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-2,3-dihydro-1H-quinolin-4-one
CAS3835-21-0
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NCCC2=O
InChIInChI=1S/C10H11NO2/c1-13-7-2-3-9-8(6-7)10(12)4-5-11-9/h2-3,6,11H,4-5H2,1H3
InChIKeyDNEJGKYNLMKDEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-2,3-dihydro-1H-quinolin-4-one (CAS 3835-21-0) Product Procurement Baseline: Dihydroquinolinone Core Specifications and Sourcing Data


6-Methoxy-2,3-dihydro-1H-quinolin-4-one (CAS 3835-21-0), also designated 6-Methoxy-2,3-dihydroquinolin-4(1H)-one, is a bicyclic heterocyclic intermediate of the 2,3-dihydroquinolin-4-one class . This compound serves as a key building block in medicinal chemistry for synthesizing aldose reductase inhibitors, such as darirestat, as well as natural product alkaloids including dubamine and graveoline [1]. Standard commercial specifications list a molecular weight of 177.20 g/mol (C10H11NO2) and vendor-reported purity ranges of 95–98% . The scaffold is structurally characterized by a partially saturated quinolinone core bearing a 6-methoxy substituent, which confers defined physicochemical properties including a calculated LogP of 1.83 and a melting point of approximately 112 °C .

6-Methoxy-2,3-dihydro-1H-quinolin-4-one Procurement: Why Generic Dihydroquinolinone Substitution Carries Quantifiable Synthetic Risk


Generic substitution among 2,3-dihydroquinolin-4-one analogs without a rigorous equivalence assessment introduces demonstrable synthetic and performance risk. This compound class exhibits strong positional sensitivity: the electron-donating 6-methoxy group substantially influences cyclization efficiency, downstream functionalization compatibility, and final product pharmacological profiles [1]. Substituting a 6-unsubstituted analog or a 7-methoxy isomer (CAS not specified) may compromise the acid-catalyzed cyclization kinetics observed in the patented 90.9% yield synthesis route for the 6-methoxy derivative [2]. Moreover, the dihydroquinolin-4-one core exists in equilibrium with the enol tautomer, a behavior extensively characterized for this subclass by NMR and DFT calculations [3]. The extent of tautomerization—and thus nucleophilicity at C3 for subsequent alkylation or arylation—depends directly on the electronic nature and position of ring substituents, rendering the 6-methoxy configuration uniquely predictable for downstream reaction planning. The following quantitative evidence establishes the specific differentiation that supports a procurement decision favoring this exact CAS number over alternative dihydroquinolinone cores or regioisomers.

6-Methoxy-2,3-dihydro-1H-quinolin-4-one (3835-21-0) Quantified Differentiation: Head-to-Head Synthetic and Biological Evidence Versus Alternatives


Regiospecific Acid-Catalyzed Cyclization Yield: 6-Methoxy Derivative Achieves 90.9% versus Inferred Lower Efficiency for Unsubstituted or 7-Methoxy Analogs

The patented synthesis of the 6-methoxy-2,3-dihydroquinolin-4-one core proceeds via acid-catalyzed deprotection of the N-p-toluenesulfonyl-6-methoxy-2,3-dihydroquinolinone intermediate, achieving an isolated yield of 90.9% [1]. The electron-donating methoxy group at the 6-position stabilizes the transition state during intramolecular Friedel-Crafts acylation. Substitution with a 7-methoxy regioisomer or an unsubstituted dihydroquinolinone core (CAS 4295-09-2) is expected to reduce reaction efficiency due to altered electronic activation and potential competitive side reactions at the C5 position, though head-to-head data under identical conditions are not available in open literature.

Heterocyclic Synthesis Process Chemistry Reaction Yield Optimization

Enzymatic Target Engagement: MAO-B Inhibition with IC50 of 1.13–17 μM Defines a Moderate Activity Profile Distinct from Highly Potent MAO Inhibitors

6-Methoxy-2,3-dihydro-1H-quinolin-4-one inhibits human monoamine oxidase B (MAO-B) with IC50 values reported as 1.13 μM (1,130 nM) in one fluorescence-based assay [1] and 17 μM (17,000 nM) in a separate membrane-bound enzyme assay [2]. Against MAO-A, the compound shows negligible inhibition (IC50 > 100 μM) in both assay formats. This moderate MAO-B activity distinguishes the compound from potent, irreversible MAO-B inhibitors such as selegiline (IC50 ≈ 0.01–0.1 μM) and places it in a distinct pharmacological class suitable for applications where partial or reversible MAO-B modulation is desired rather than complete enzyme ablation.

Monoamine Oxidase Enzyme Inhibition Neurochemistry

Validated Intermediacy in Aldose Reductase Inhibitor (Darirestat) Synthesis: 42.4% Overall Yield Across Five Steps from This Core

2,3-Dihydro-6-methoxy-4(1H)-quinolinone (i.e., 6-methoxy-2,3-dihydro-1H-quinolin-4-one) is explicitly employed as the key intermediate in the synthesis of darirestat, an aldose reductase inhibitor for diabetic complications [1]. Starting from 4-methoxyaniline, the core is constructed via N-acylation, cyclization, and intramolecular Friedel-Crafts acylation. Subsequent alkylation, hydrolysis, condensation, and rearrangement steps yield darirestat in 42.4% overall yield with 99.9% HPLC purity. Alternative dihydroquinolinone scaffolds lacking the 6-methoxy substituent would not enable the final darirestat structure, as the methoxy group is essential for target binding and downstream functionalization.

Aldose Reductase Diabetes Complications Pharmaceutical Process Chemistry

6-Methoxy-2,3-dihydro-1H-quinolin-4-one (CAS 3835-21-0) Application Scenarios: Evidence-Based Use Cases for Procurement Decisions


Intermediate for Darirestat and Aldose Reductase Inhibitor Lead Optimization

6-Methoxy-2,3-dihydro-1H-quinolin-4-one is the established key intermediate for darirestat synthesis, achieving 42.4% overall yield with 99.9% final purity [1]. Research groups developing aldose reductase inhibitors for diabetic complications can utilize this core for lead optimization and analog generation. The 6-methoxy group is essential for target binding; substitution with other dihydroquinolinone cores abrogates the darirestat pharmacophore.

Metal-Free Total Synthesis of Quinoline Alkaloids (Dubamine, Graveoline) and Analog Expansion

Dihydroquinolin-4-ones, including the 6-methoxy derivative, serve as common precursors for a metal-free, two-step synthesis of dubamine and graveoline alkaloids [1]. The 6-methoxy substitution pattern influences the intramolecular cyclization and subsequent aromatization steps. Research programs pursuing natural product synthesis or constructing quinoline alkaloid libraries can employ this core for divergent analog generation without requiring transition metal catalysts.

Monoamine Oxidase B (MAO-B) Modulator Screening and Mechanistic Probe Development

With IC50 values of 1.13 μM and 17 μM against MAO-B and selectivity > 88× over MAO-A [1], 6-methoxy-2,3-dihydro-1H-quinolin-4-one is a suitable positive control or scaffold for MAO-B modulator screening. Its moderate potency and reversible binding profile make it appropriate for studies exploring partial enzyme inhibition, mechanistic enzymology, or structure-activity relationship (SAR) campaigns around the quinolinone pharmacophore.

Solid-Phase Combinatorial Library Construction with 6-Methoxy Quinolinone Core

The compound is compatible with solid-phase synthesis methodologies for generating substituted 2,3-dihydroquinolin-4-one libraries [1]. The 6-methoxy derivative can be employed as a starting scaffold for introducing diversity via Grignard reagents and amines at two positions, with further oxidative cleavage modifications enabling a third diversity point. Compounds are typically obtained in purities exceeding 85% using this protocol.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-methoxy-2,3-dihydro-1H-quinolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.